2-(2-Methylphenyl)benzoic acid
Overview
Description
Mechanism of Action
Target of Action
It is structurally similar to tolfenamic acid , a member of the anthranilic acid derivatives class of NSAID drugs . Tolfenamic acid is known to target cyclooxygenase (COX) enzymes , which are key in the synthesis of prostaglandins .
Mode of Action
Based on its structural similarity to tolfenamic acid , it may act as a COX inhibitor, preventing the formation of prostaglandins . Prostaglandins are lipid compounds that play a crucial role in inflammation and pain signaling .
Biochemical Pathways
If it acts similarly to tolfenamic acid , it may inhibit the prostaglandin synthesis pathway . This inhibition could lead to a decrease in inflammation and pain signaling .
Pharmacokinetics
Tolfenamic acid, a structurally similar compound , is known to be administered orally and is highly protein-bound with small volumes of distribution . It is cleared relatively fast (150-200 ml/min), mainly by .
Result of Action
Tolfenamic acid, a structurally similar compound , is known to inhibit the growth of cancer cells in the pancreas, sigmoid colon, and rectum . It also plays a role in apoptosis of head and neck cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Methylphenyl)benzoic acid involves the reaction of methyl benzoate with sodium hydroxide and ethanol under reflux conditions. The process includes heating the mixture gently for 5 minutes and then boiling under reflux for another 15 minutes. After cooling, the solution is acidified with hydrochloric acid to precipitate the benzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Rearrangement: The compound can undergo rearrangement reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Rearrangement: Acidic or basic conditions can facilitate rearrangement reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Rearrangement: Isomeric forms of the original compound.
Scientific Research Applications
2-(2-Methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound with a simple carboxylic acid group attached to the benzene ring.
Toluic acids: Isomers of 2-(2-Methylphenyl)benzoic acid with the methyl group positioned differently on the benzene ring.
Anthranilic acid derivatives: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAWMKUDICJPHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423708 | |
Record name | 2-(2-Methylphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7111-77-5 | |
Record name | 2′-Methyl[1,1′-biphenyl]-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7111-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methylphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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